molecular formula C8H17N B12990384 (R)-3-Methyl-3-propylpyrrolidine

(R)-3-Methyl-3-propylpyrrolidine

Cat. No.: B12990384
M. Wt: 127.23 g/mol
InChI Key: REZXABLSYGVZHO-MRVPVSSYSA-N
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Description

®-3-Methyl-3-propylpyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Methyl-3-propylpyrrolidine can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor. For example, the hydrogenation of 3-Methyl-3-propylpyrrole using a chiral catalyst can yield the desired ®-enantiomer. The reaction conditions typically involve the use of a rhodium or ruthenium-based catalyst, hydrogen gas, and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-3-Methyl-3-propylpyrrolidine may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral ligands and catalysts is crucial to ensure high enantioselectivity. Additionally, purification techniques such as crystallization or chromatography may be employed to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-Methyl-3-propylpyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines.

    Substitution: The nitrogen atom in the pyrrolidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of N-substituted pyrrolidines.

Scientific Research Applications

®-3-Methyl-3-propylpyrrolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of ®-3-Methyl-3-propylpyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically involve binding to the active site of the target protein and modulating its activity.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Methyl-3-propylpyrrolidine: The enantiomer of the ®-form, with different stereochemistry.

    3-Methylpyrrolidine: A similar compound lacking the propyl group.

    3-Propylpyrrolidine: A similar compound lacking the methyl group.

Uniqueness

®-3-Methyl-3-propylpyrrolidine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or other similar compounds. This uniqueness makes it valuable in applications requiring high enantioselectivity.

Properties

Molecular Formula

C8H17N

Molecular Weight

127.23 g/mol

IUPAC Name

(3R)-3-methyl-3-propylpyrrolidine

InChI

InChI=1S/C8H17N/c1-3-4-8(2)5-6-9-7-8/h9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

REZXABLSYGVZHO-MRVPVSSYSA-N

Isomeric SMILES

CCC[C@@]1(CCNC1)C

Canonical SMILES

CCCC1(CCNC1)C

Origin of Product

United States

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